molecular formula C16H16N4S B2935748 N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 327088-94-8

N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2935748
CAS No.: 327088-94-8
M. Wt: 296.39
InChI Key: SBKUMQIGXVCLKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include C–C bond cleavage promoted by I2 and TBHP . Another method involves the use of POCl3 and different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C .

Scientific Research Applications

Synthesis and Characterization

N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine and related compounds have been synthesized and characterized through various chemical reactions, showcasing their potential in the development of new heterocyclic compounds. These syntheses involve reactions under microwave irradiation, demonstrating the compound's versatility in organic synthesis. For instance, the synthesis of tetrahydrobenzothienopyrimidine derivatives under microwave irradiation highlights a method for producing various derivatives of this compound, potentially useful in further pharmaceutical applications (Abdalha et al., 2011).

Biological Activity

The biological activity of derivatives of this compound has been explored in various studies. Some derivatives have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. For example, substituted tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi, showing that most of the synthesized compounds exhibit significant anti-bacterial and anti-fungal activities (Mittal et al., 2011).

Chemical Reactions

The compound's reactivity has been studied in various chemical reactions, providing insights into its chemical properties and potential applications in synthetic chemistry. For example, the synthesis and reactions of some new benzimidazole derivatives, including reactions with 4-amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile, highlight the versatility of related compounds in producing a range of heterocyclic compounds with potential biological activities (Fikry et al., 2015).

Catalytic Activity

Research into the catalytic activities of compounds related to this compound has been conducted, suggesting potential applications in catalysis. For instance, studies on iron(III) complexes of related ligands have explored their use as catalysts in various reactions, indicating the potential utility of these compounds in synthetic and industrial chemistry processes (Viswanathan et al., 1998).

Mechanism of Action

N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine: Mechanism of Action

Safety and Hazards

The safety and hazards associated with “N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” are not explicitly mentioned in the available resources .

Future Directions

The future directions for research on “N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-2-6-13-12(5-1)14-15(19-10-20-16(14)21-13)18-9-11-4-3-7-17-8-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKUMQIGXVCLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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